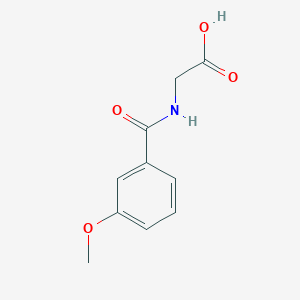

(3-Methoxy-benzoylamino)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-8-4-2-3-7(5-8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKBHIBVUXBFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342890 | |

| Record name | n-(3-methoxybenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57728-61-7 | |

| Record name | N-(3-Methoxybenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57728-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-(3-methoxybenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid (CAS 57728-61-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine, is a member of the N-acylglycine family of compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in research and drug development. While experimental data for this specific compound is limited in public domains, this guide synthesizes information from closely related isomers and analogous chemical structures to provide a robust predictive profile, offering valuable insights for researchers working with this molecule.

Introduction

N-acyl amino acids are a diverse class of molecules that play significant roles in various biological processes[1]. This compound (CAS 57728-61-7) is a synthetic derivative of the simplest amino acid, glycine. Its structure, featuring a methoxy-substituted benzoyl group attached to the nitrogen of glycine, suggests its potential as a scaffold in medicinal chemistry and as a probe in biochemical assays. The methoxy group at the meta position of the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for structure-activity relationship (SAR) studies. This guide aims to consolidate the available information and provide a foundational understanding of this compound for scientific applications.

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is not widely available. However, by examining its isomers and related compounds, we can establish a reliable predictive profile.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Data for the isomeric N-(4-hydroxy-3-methoxybenzoyl)glycine is included for comparison to provide context.

| Property | Predicted/Estimated Value for this compound | Reference Data: N-(4-hydroxy-3-methoxybenzoyl)glycine |

| Molecular Formula | C₁₀H₁₁NO₄ | C₁₀H₁₁NO₅[2][3] |

| Molecular Weight | 209.20 g/mol [4] | 225.20 g/mol [3] |

| Appearance | White to off-white solid | Not specified |

| Melting Point | Not available | 169-170 °C[2] |

| Boiling Point | Estimated >350 °C | 470.9 °C at 760 mmHg[2] |

| Solubility | Predicted to have moderate water solubility and good solubility in polar protic solvents like ethanol and methanol. | Not specified |

Rationale for Predictions: The presence of the carboxylic acid and amide functionalities suggests that this compound will exhibit some degree of water solubility due to hydrogen bonding capabilities. Its solubility in organic solvents is expected to be good in polar protic solvents like ethanol and methanol[5]. The melting point is anticipated to be a sharp, defined temperature, characteristic of a crystalline solid.

Spectroscopic Profile

While experimental spectra for this compound are not readily found, a predicted spectroscopic profile can be constructed based on its chemical structure and data from its 4-methoxy isomer[6].

1H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Ar-H): Four protons in the aromatic region (approx. δ 7.0-7.8 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the amide proton) at approximately δ 4.0-4.2 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.

-

Amide Proton (-NH-): A broad singlet or triplet (if coupled to the methylene protons) at approximately δ 8.5-9.0 ppm.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at δ > 10 ppm.

13C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (Amide C=O): δ ~168-170 ppm.

-

Carbonyl Carbon (Carboxylic Acid C=O): δ ~172-174 ppm.

-

Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.

-

Methylene Carbon (-CH₂-): δ ~41-43 ppm.

-

Methoxy Carbon (-OCH₃): δ ~55 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp peak around 1640-1660 cm⁻¹.

-

N-H Bend (Amide II band): A peak around 1550 cm⁻¹.

-

C-O Stretch (Methoxy): A peak around 1250 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion [M]⁺: m/z = 209.

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the carboxylic acid group (m/z = 164), the 3-methoxybenzoyl cation (m/z = 135), and the tropylium ion (m/z = 91).

Synthesis Protocol: The Schotten-Baumann Reaction

A reliable method for the synthesis of N-acylglycines is the Schotten-Baumann reaction[7]. This protocol details the synthesis of this compound from glycine and 3-methoxybenzoyl chloride.

Materials and Reagents

-

Glycine

-

3-Methoxybenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Dichloromethane (DCM) or Diethyl ether

-

Deionized water

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Rotary evaporator

Step-by-Step Procedure

-

Preparation of Glycine Solution: In a flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the flask in an ice bath with stirring.

-

Acylation Reaction: Slowly add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise to the cold, stirring glycine solution. Maintain the temperature below 5 °C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for one hour, and then at room temperature for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.

-

Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted 3-methoxybenzoyl chloride and 3-methoxybenzoic acid.

-

Work-up - Acidification: Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.

-

Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by determining its melting point and acquiring NMR, IR, and MS spectra to confirm its identity and purity.

Causality Behind Experimental Choices

-

Use of NaOH: The base is crucial for deprotonating the amino group of glycine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the acyl chloride. It also neutralizes the HCl byproduct, driving the reaction to completion[7].

-

Ice Bath: The reaction is exothermic and keeping the temperature low minimizes potential side reactions, such as the hydrolysis of the acyl chloride.

-

Acidification: The product, an N-acylglycine, is a carboxylic acid. It is soluble in its deprotonated (carboxylate) form in the basic aqueous solution. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the solution.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While specific studies on this compound are not abundant, the broader class of N-acylglycines has garnered interest in several areas:

-

Metabolic Biomarkers: N-acylglycines are known metabolites. For instance, 3-methylhippuric acid is a biomarker for xylene exposure[8]. The metabolic fate of this compound could be a subject of investigation in toxicology and metabolomics studies.

-

Enzyme Substrates and Inhibitors: N-acylglycines can serve as substrates for various enzymes. For example, N-(4-methoxybenzoyl)glycine is a substrate for hippurate hydrolases[9]. This compound could be used in similar enzymatic assays to study enzyme kinetics or for screening potential inhibitors.

-

Medicinal Chemistry Scaffolds: The structure of this compound provides a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid and amide functionalities are amenable to further chemical modifications, allowing for the generation of compound libraries for drug discovery screening[5][10]. The methoxy group can be a key interaction point with biological targets or can be modified to tune the compound's properties.

Conceptual Experimental Workflow: Enzyme Inhibitor Screening

The following diagram illustrates a conceptual workflow for screening potential inhibitors of an enzyme that utilizes this compound as a substrate.

Caption: Conceptual workflow for an enzyme inhibitor screening assay.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[11].

-

Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a fume hood[12].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with potential utility in various fields of chemical and biological research. While direct experimental data is sparse, this guide provides a comprehensive overview based on sound chemical principles and data from closely related compounds. The detailed synthesis protocol offers a practical starting point for researchers wishing to work with this molecule. As with any novel compound, further experimental characterization is necessary to fully elucidate its properties and potential applications. This guide serves as a valuable resource to facilitate and inform such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. N-(4-Hydroxy-3-methoxybenzoyl)glycine | C10H11NO5 | CID 3083688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(3-methoxybenzoyl)glycine | CymitQuimica [cymitquimica.com]

- 5. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 6. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. international.brand.akzonobel.com [international.brand.akzonobel.com]

An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid: Chemical Structure and Synthesis

This guide provides a comprehensive overview of (3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the molecule's structural characteristics, outlines a detailed and validated synthesis protocol, and discusses the significance of this compound and its class.

Introduction: The Significance of N-Acylglycines

This compound belongs to the broader class of N-acylglycines. These molecules are conjugates of an amino acid, glycine, with a carboxylic acid. In biological systems, N-acylglycines are involved in various metabolic pathways and are recognized for their role in the detoxification of endogenous and exogenous acyl compounds. The study of N-acylglycines is crucial for diagnosing certain inherited metabolic disorders. From a synthetic chemistry perspective, the N-acylglycine scaffold is a versatile building block in the development of novel therapeutics and other functional molecules. The introduction of specific acyl groups, such as the 3-methoxybenzoyl moiety, allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a glycine backbone linked via an amide bond to a 3-methoxybenzoyl group.

Molecular Formula: C₁₀H₁₁NO₄

Molecular Weight: 209.20 g/mol

CAS Number: 57728-61-7[1]

IUPAC Name: 2-[(3-methoxybenzoyl)amino]acetic acid

The presence of the aromatic ring, the methoxy group, the amide linkage, and the carboxylic acid functional group dictates the molecule's chemical behavior, including its solubility, reactivity, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | --INVALID-LINK-- |

| Molecular Weight | 209.20 g/mol | --INVALID-LINK-- |

| CAS Number | 57728-61-7 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction . This classic organic reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[2] In this specific synthesis, glycine acts as the amine nucleophile, and 3-methoxybenzoyl chloride is the acylating agent. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom by the base to yield the final amide product.

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

Glycine

-

3-Methoxybenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 1 M

-

Deionized water

-

Ethanol

-

Dichloromethane (DCM) or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, separatory funnel, Büchner funnel, etc.)

-

pH indicator paper or a pH meter

Procedure:

-

Preparation of the Glycine Solution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). The use of excess base is crucial to not only neutralize the forthcoming HCl byproduct but also to maintain a sufficiently alkaline pH to keep the glycine deprotonated and thus nucleophilic. Cool the solution to 0-5 °C in an ice bath. This low temperature helps to control the exothermic nature of the acylation reaction and minimizes the potential for hydrolysis of the acid chloride.

-

Acylation Reaction: While vigorously stirring the cooled glycine solution, slowly add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise. The slow addition is critical to prevent a rapid temperature increase and to favor the reaction with glycine over the competing hydrolysis of the acyl chloride. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with dichloromethane or ethyl acetate to remove any unreacted 3-methoxybenzoyl chloride and other organic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This step protonates the carboxylate group of the product, causing it to precipitate out of the solution as a white solid.

-

Cool the acidified mixture in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water to remove inorganic salts.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons of the glycine unit, and the amide proton.

-

¹³C NMR will confirm the presence of all carbon atoms in their respective chemical environments (aromatic carbons, carbonyl carbons, methoxy carbon, and the methylene carbon).

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the amide, and the C-O stretch of the methoxy group.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Applications and Future Directions

N-acylglycines, including this compound, are valuable tools in medicinal chemistry and drug discovery. The ability to modify the acyl group allows for the creation of a diverse library of compounds for screening against various biological targets. The 3-methoxybenzoyl moiety can influence the molecule's interaction with receptors and enzymes, potentially leading to the discovery of novel therapeutic agents. Further research into the pharmacological properties of this compound and its derivatives is warranted to explore their potential in areas such as metabolic diseases, neurology, and oncology.

References

An In-depth Technical Guide to the Preclinical Evaluation of (3-Methoxy-benzoylamino)-acetic acid as a Novel Anti-Cancer Agent

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

(3-Methoxy-benzoylamino)-acetic acid is a novel small molecule with a structure suggestive of potential biological activity. In the absence of extensive prior research, this guide puts forth a hypothetical mechanism of action, positing the compound as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival. We present a comprehensive, multi-stage research framework to rigorously evaluate this hypothesis, from initial in vitro screening to in vivo efficacy studies. This document is intended to serve as a technical guide for the preclinical investigation of this compound, providing detailed, field-proven methodologies and the scientific rationale underpinning each experimental choice.

Introduction and Hypothetical Mechanism of Action

This compound is a synthetic organic compound with limited characterization in the scientific literature. Its core structure, featuring a benzoylamino group linked to an acetic acid moiety, shares similarities with various biologically active molecules, including analogs of flavone-8-acetic acid which have demonstrated anti-tumor properties[1][2]. Given the prevalence of aberrant signaling pathways in oncology, we hypothesize that this compound exerts its potential anti-cancer effects through the targeted inhibition of a key kinase within the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.

Our central hypothesis is that this compound directly or indirectly inhibits a critical kinase in this pathway, leading to cell cycle arrest and apoptosis in cancer cells. This guide outlines the experimental strategy to test this hypothesis.

Hypothesized Signaling Pathway and Point of Intervention

Caption: A streamlined workflow for Western blot analysis to probe signaling pathway modulation.

Phase II: Elucidating the Cellular Mechanism of Action

This phase aims to understand the downstream cellular consequences of the observed pathway inhibition.

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining will be performed. [3] Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat MCF-7 cells with the IC50 concentration of the compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

To confirm if the observed cytotoxicity is due to apoptosis, Annexin V/PI staining followed by flow cytometry will be conducted.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cells as described for cell cycle analysis.

-

Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Assessment of Indirect Anti-Tumor Effects: Cytokine Induction

Some anti-cancer agents can exert their effects indirectly by modulating the immune system. The induction of Tumor Necrosis Factor-alpha (TNF-α), a potent anti-tumor cytokine, will be assessed. [2][4] Experimental Protocol: TNF-α ELISA [5][6][7][8]

-

Cell Co-culture: Co-culture human peripheral blood mononuclear cells (PBMCs) with cancer cells in the presence of this compound for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform a sandwich ELISA for human TNF-α according to the manufacturer's protocol.

-

Data Analysis: Quantify the concentration of TNF-α in the supernatant based on a standard curve.

Phase III: In Vivo Efficacy and Pharmacokinetics

The final preclinical phase involves evaluating the compound's efficacy and pharmacokinetic properties in a living organism. [2][4][9][10][11]

Xenograft Mouse Model of Cancer

An immunodeficient mouse model bearing human cancer cell xenografts will be used to assess the in vivo anti-tumor activity of this compound.

Experimental Protocol: Xenograft Study

-

Tumor Implantation: Subcutaneously inject MCF-7 cells into the flank of female nude mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily for a specified period (e.g., 21 days). The control group will receive the vehicle.

-

Monitoring: Monitor tumor volume and body weight twice weekly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pathway markers).

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a drug. [12][13][14][15] Experimental Protocol: Single-Dose PK Study in Mice

-

Compound Administration: Administer a single dose of this compound to mice.

-

Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using LC-MS/MS.

-

PK Parameter Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Logical Relationship of Experimental Phases

Caption: The phased approach for the preclinical evaluation of this compound.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial investigation of this compound as a potential anti-cancer therapeutic. The proposed experiments are designed to systematically test the hypothesis of PI3K/Akt/mTOR pathway inhibition, elucidate the downstream cellular consequences, and evaluate in vivo efficacy. The outcomes of these studies will be critical in determining the future developmental trajectory of this novel compound. Positive results would warrant further investigation into its broader anti-cancer spectrum, potential for combination therapies, and detailed toxicological profiling.

References

-

In vitro kinase assay. (2023). Protocols.io. [Link]

-

The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]

-

Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

-

The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

-

In vitro NLK Kinase Assay. PMC - NIH. [Link]

-

Antitumor Efficacy Testing in Rodents. PMC - NIH. [Link]

-

Cancer Cell-Based Assays. Charles River Laboratories. [Link]

-

Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. PubMed. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. [Link]

-

ELISA Kit for Tumor Necrosis Factor Alpha (TNFa). Cloud-Clone. [Link]

-

Synthesis, selective cytotoxicities and probable mechanism of action of 7-methoxy-3-arylflavone-8-acetic acids. PubMed. [Link]

-

Novel synthetic lethality-based cellular assays for cancer drug discovery. American Association for Cancer Research. [Link]

-

ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. Protocols.io. [Link]

-

Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. Request PDF - ResearchGate. [Link]

-

Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Northwest Life Science Specialties. [Link]

-

In vitro kinase assay. Bio-protocol. [Link]

-

Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. PubMed. [Link]

-

Small-molecule pharmacokinetic: Significance and symbolism. Wisdomlib. [Link]

-

Human Tumor Necrosis Factor Alpha Detection ELISA Kit. Chondrex, Inc.. [Link]

-

The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Pharmacokinetics and its role in small molecule drug discovery research. PubMed. [Link]

-

Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Biosciences. [Link]

-

Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

-

DropBlot: single-cell western blotting of chemically fixed cancer cells. bioRxiv. [Link]

-

Western Blot Protocol. OriGene Technologies Inc.. [Link]

-

Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. MDPI. [Link]

-

Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC - PubMed Central. [Link]

-

Western Blot. Addgene. [Link]

Sources

- 1. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Video: Mouse Models of Cancer Study [jove.com]

- 5. cloud-clone.com [cloud-clone.com]

- 6. protocols.io [protocols.io]

- 7. nwlifescience.com [nwlifescience.com]

- 8. chondrex.com [chondrex.com]

- 9. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-molecule pharmacokinetic: Significance and symbolism [wisdomlib.org]

- 13. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 14. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

(3-Methoxy-benzoylamino)-acetic Acid: A Technical Guide to Unveiling Its Biological Activity

Introduction: Situating (3-Methoxy-benzoylamino)-acetic Acid in a Biological Context

This compound, also known as N-(3-methoxybenzoyl)glycine or m-methoxyhippuric acid, belongs to the N-acylglycine family of compounds. Structurally, it is a derivative of hippuric acid, a well-known metabolite. Hippuric acid itself is formed in the liver through the conjugation of benzoic acid with the amino acid glycine. This process is a crucial detoxification pathway, converting potentially harmful aromatic compounds into a water-soluble form that can be readily excreted in the urine[1][2][3].

The levels of hippuric acid in the body are influenced by diet, particularly the consumption of fruits, vegetables, and wine, which are rich in phenolic compounds that can be metabolized to benzoic acid[4]. Furthermore, the gut microbiome plays a significant role in the metabolism of dietary precursors, such as quinic acid, into compounds that are ultimately converted to hippuric acid. Beyond its role in detoxification, hippuric acid has been investigated for its potential antibacterial effects and as a biomarker for liver and kidney function[2][4].

The biological activities of hippuric acid derivatives can be significantly modulated by substitutions on the aromatic ring. While there is a lack of direct studies on the biological activity of this compound, its structural similarity to other biologically active hippuric acid analogues, such as 3-hydroxyhippuric acid (a kynureninase inhibitor), suggests that it may possess unique pharmacological properties worth investigating. This guide provides a comprehensive framework for the systematic evaluation of the biological activity of this compound, from foundational cytotoxicity assessments to more specific mechanistic assays.

Proposed Research Framework: A Stepwise Approach to Biological Characterization

The following diagram outlines a logical workflow for the comprehensive biological evaluation of this compound.

Caption: A logical workflow for the biological evaluation of this compound.

Part 1: Foundational Biological Assays

A critical first step in characterizing any novel compound is to determine its inherent toxicity to living cells and its potential to inhibit microbial growth. These foundational assays provide essential information for dose selection in subsequent, more complex experiments and can reveal broad-spectrum bioactivity.

In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental to understanding the concentration at which a compound may induce cell death. This information is crucial for establishing a therapeutic window and for interpreting the results of other biological assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and HEK293 for non-cancerous kidney cells) in appropriate media.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Replace the existing medium in the 96-well plates with the medium containing the different concentrations of the test compound. Include vehicle controls (medium with the same concentration of DMSO) and positive controls (a known cytotoxic agent like doxorubicin).

-

-

Incubation:

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.

-

Data Presentation:

| Cell Line | Treatment Duration | IC50 (µM) of this compound |

| HeLa | 24 hours | TBD |

| 48 hours | TBD | |

| 72 hours | TBD | |

| MCF-7 | 24 hours | TBD |

| 48 hours | TBD | |

| 72 hours | TBD | |

| HEK293 | 24 hours | TBD |

| 48 hours | TBD | |

| 72 hours | TBD |

Antimicrobial Activity Screening

Rationale: Given that some organic acids and their derivatives exhibit antimicrobial properties, it is prudent to screen this compound for activity against a panel of common Gram-positive and Gram-negative bacteria. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Assay

-

Bacterial Strain Preparation:

-

Select a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

-

Culture the bacteria in appropriate broth to the mid-logarithmic phase of growth.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound and perform serial dilutions in sterile broth in a 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with a standardized suspension of the test bacteria.

-

Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation:

| Bacterial Strain | Gram Stain | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Positive | TBD |

| Enterococcus faecalis | Positive | TBD |

| Escherichia coli | Negative | TBD |

| Pseudomonas aeruginosa | Negative | TBD |

Part 2: Investigation of Specific Biological Activities

Based on the structural relationship of this compound to known bioactive molecules, the following assays are proposed to explore its potential as an anti-inflammatory agent, an ACE inhibitor, or a kynureninase inhibitor.

Anti-inflammatory Activity

Rationale: N-acyl glycines have been implicated in anti-inflammatory processes. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture and Stimulation:

-

Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value for NO inhibition.

-

Angiotensin-Converting Enzyme (ACE) Inhibition

Rationale: The inhibition of ACE is a key therapeutic strategy for managing hypertension. The in vitro ACE inhibition assay using the substrate hippuryl-histidyl-leucine (HHL) is a well-established method.

Experimental Protocol: ACE Inhibition Assay

-

Reaction Setup:

-

In a 96-well plate, add the ACE enzyme solution, the test compound at various concentrations, and a buffer solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate at 37°C for 30-60 minutes.

-

-

Reaction Termination and Quantification:

-

Stop the reaction by adding 1 M HCl.

-

The amount of hippuric acid produced can be quantified by HPLC or by a colorimetric method. For the colorimetric method, the released hippuric acid is mixed with pyridine and benzene sulfonyl chloride, and the resulting color is measured at 410 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Kynureninase Inhibition

Rationale: Kynureninase is an enzyme in the tryptophan metabolism pathway, and its inhibition has been explored as a therapeutic target for neurodegenerative diseases. The structural analogue, 3-hydroxyhippuric acid, is a known kynureninase inhibitor.

Experimental Protocol: Kynureninase Inhibition Assay

-

Reaction Mixture:

-

In a 96-well plate, combine the kynureninase enzyme, the test compound at various concentrations, and an assay buffer.

-

-

Reaction Initiation:

-

Start the reaction by adding the substrate, 3-hydroxy-DL-kynurenine.

-

-

Fluorescence Measurement:

-

Incubate the plate at room temperature.

-

Measure the fluorescence of the reaction product at an excitation of 315 nm and an emission of 415 nm.

-

-

Data Analysis:

-

Calculate the percentage of kynureninase inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Part 3: Structure-Activity Relationship (SAR) and Further Development

Should this compound exhibit promising activity in any of the aforementioned assays, the next logical steps would involve synthesizing and testing a series of structurally related analogues. This would help to elucidate the structure-activity relationship (SAR), identifying the key molecular features responsible for the observed biological effects. Promising candidates from SAR studies could then be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Conclusion

While direct biological data for this compound is currently unavailable, its classification as a hippuric acid derivative provides a strong rationale for its systematic investigation. The experimental framework outlined in this guide offers a comprehensive and scientifically rigorous approach to unveiling its potential biological activities. By progressing from foundational cytotoxicity and antimicrobial screening to more specific mechanistic assays, researchers can efficiently characterize the pharmacological profile of this novel compound and determine its potential for further development as a therapeutic agent.

References

- Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Guidechem. (n.d.). What is Hippuric Acid and its Role in the Body? - FAQ.

- Pero, R. W. (2010). Health consequences of catabolic synthesis of hippuric acid in humans. Current Medicinal Chemistry, 17(28), 3247–3256.

- protocols.io. (2019). Angiotensin-converting enzyme inhibitory assay.

- MDPI. (2024).

- Kosheeka. (2025).

- Benchchem. (2025). Application Notes and Protocols for Spectrophotometric Assay of ACE Activity using Hippuryl-His-Leu-OH.

- Semantic Scholar. (n.d.). Health consequences of catabolic synthesis of hippuric acid in humans.

- Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.

- PubMed. (2019).

- National Institutes of Health. (2019).

- OneLab. (n.d.). ACE Inhibition Assay - Protocol.

- PLOS One. (2020). Antimicrobial activity of organic acids against Campylobacter spp.

- MDPI. (2024).

- ResearchGate. (n.d.). Health Consequences of Catabolic Synthesis of Hippuric Acid in Humans | Request PDF.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- PubMed. (2009). Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors.

- National Institutes of Health. (n.d.).

- Benchchem. (2025). A Comparative Guide to Angiotensin-Converting Enzyme (ACE) Assays: Focus on Hippuryl-His-Leu-OH (HHL).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.). URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS.

- PubMed Central. (n.d.). Antimicrobial Power of Organic Acids and Nature-Identical Compounds against Two Vibrio spp.: An In Vitro Study.

- Benchchem. (2025).

- BPS Bioscience. (n.d.). Kynureninase Inhibitor Screening Assay Kit KYNU 79514.

- BPS Bioscience. (n.d.). Data Sheet - Kynureninase Inhibitor Screening Assay Kit.

- ResearchGate. (2025). Antimicrobial activities of organic acids.

- ResearchGate. (n.d.). Proposed pathways for the biosynthesis of the N-acylglycines, PFAMs,....

- PubMed. (1996). Synthesis and characterisation of acyl glycines. Their measurement in single blood spots by gas chromatography-mass spectrometry to diagnose inborn errors of metabolism.

- National Institutes of Health. (n.d.).

- PubMed. (2010). Identification of glycine N-acyltransferase-like 2 (GLYATL2)

- National Institutes of Health. (2023).

- International Journal of Science and Research (IJSR). (n.d.). Efficient and Green Protocol for the Synthesis of Hippuric Acid.

- Chemiis. (n.d.). Hippuric Acid – Applications in Medicine, Industry, and Research.

- PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.

- PharmaCompass.com. (n.d.).

- Benchchem. (n.d.).

- FooDB. (2010). Showing Compound Hippuric acid (FDB001819).

- YouTube. (2023). hippuric acid.

- ChemicalBook. (2024).

- Science.gov. (n.d.). kynurenine pathway inhibition: Topics by Science.gov.

- Human Metabolome Database. (2005). Showing metabocard for Hippuric acid (HMDB0000714).

- American Chemical Society. (2023). Hippuric acid.

- Frontiers. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition.

Sources

- 1. Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of (3-Methoxy-benzoylamino)-acetic acid

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of (3-Methoxy-benzoylamino)-acetic acid (N-(3-methoxybenzoyl)glycine). In the absence of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, namely hippuric acid and other N-acylglycines, to project its physicochemical properties. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding for handling, formulation, and analysis of this compound. Methodologies for systematic solubility and stability testing are detailed to enable researchers to generate empirical data.

Introduction and Physicochemical Properties

This compound, also known as N-(3-methoxybenzoyl)glycine, is a derivative of glycine.[1][2] Its structure, featuring a benzoyl group attached to the nitrogen of glycine with a methoxy substitution on the aromatic ring, suggests its potential utility in medicinal chemistry and as a building block in organic synthesis. An understanding of its solubility and stability is paramount for any application, from initial laboratory research to potential pharmaceutical development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | N-(3-methoxybenzoyl)glycine, (3-Methoxybenzoyl)glycine | [1][2] |

| CAS Number | 57728-61-7 | [1][2] |

| Molecular Formula | C10H11NO4 | [1] |

| Molecular Weight | 209.2 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

Projected Solubility Profile

Aqueous Solubility

Hippuric acid exhibits limited solubility in cold water (approximately 4 g/L) but is freely soluble in hot water.[2][3] Like other amino acid derivatives, the solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid group.[4] At low pH, the carboxylic acid will be protonated, leading to lower solubility. As the pH increases towards and above the pKa of the carboxylic acid, the molecule will become ionized, which should enhance its aqueous solubility.

The methoxy group, being moderately polar, may slightly increase the aqueous solubility compared to hippuric acid.

Solubility in Organic Solvents

Based on data for hippuric acid, this compound is expected to have good solubility in polar organic solvents. Hippuric acid is soluble in methanol and ethanol, and slightly soluble in DMSO.[5] It is also reported to be soluble in chloroform and ether, but practically insoluble in non-polar solvents like benzene.[1] A similar trend is anticipated for the methoxy-substituted derivative.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (cold) | Low to Moderate | Based on hippuric acid, with potential for slight increase due to the methoxy group. |

| Water (hot) | High | Based on hippuric acid. |

| Methanol | High | Polar protic solvent, similar to hippuric acid's behavior. |

| Ethanol | High | Polar protic solvent, similar to hippuric acid's behavior. |

| DMSO | Moderate | Based on hippuric acid's slight solubility. |

| Chloroform | Moderate | Based on hippuric acid's solubility. |

| Diethyl Ether | Low to Moderate | Based on hippuric acid's solubility. |

| Benzene | Very Low | Non-polar solvent, similar to hippuric acid's insolubility. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach is recommended.

Step-by-Step Methodology:

-

Equilibrium Solubility Method:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

-

pH-Dependent Aqueous Solubility:

-

Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Follow the equilibrium solubility method for each buffer to determine the solubility as a function of pH.

-

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and potential application in formulations. Forced degradation studies are essential to identify potential degradation products and pathways.[6][7][8]

Predicted Stability

N-acylglycines can be susceptible to hydrolysis of the amide bond, particularly under strong acidic or basic conditions, to yield 3-methoxybenzoic acid and glycine. The presence of the methoxy group on the benzoyl ring is not expected to dramatically alter the stability of the amide bond compared to hippuric acid.

In biological systems, N-acylglycines can be metabolized by enzymes such as fatty acid amide hydrolase (FAAH), which catalyzes the hydrolysis of the amide bond.[9]

Forced Degradation Studies Protocol

A forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light, as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

Sources

- 1. Hippuric acid, 98% | Fisher Scientific [fishersci.ca]

- 2. acs.org [acs.org]

- 3. 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid: An Analysis of Available Scientific Literature

Introduction

(3-Methoxy-benzoylamino)-acetic acid, also known by its systematic name N-(3-methoxybenzoyl)glycine, is a chemical compound belonging to the class of N-acyl amino acids. While this compound is documented and available commercially, a thorough review of scientific and historical literature reveals a notable absence of dedicated research concerning its specific discovery, historical development, or unique applications. This guide provides a comprehensive analysis of the available information and contextualizes the compound within the broader landscape of related molecules.

Compound Identification and Properties

This compound is cataloged in several chemical databases and is available from various suppliers.[1][][3] These sources confirm its chemical structure and provide basic physicochemical properties.

| Property | Value |

| CAS Number | 57728-61-7 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.2 g/mol |

| Synonyms | N-(3-methoxybenzoyl)glycine, 2-(3-methoxybenzamido)acetic acid |

Visualization of the Chemical Structure

Caption: Chemical structure of this compound.

Historical Context and Discovery

A comprehensive search of scientific databases, including historical archives and patent literature, did not yield any specific information detailing the initial discovery or synthesis of this compound. It is plausible that this compound was first synthesized as part of a larger chemical library for screening purposes or as an intermediate in a more complex synthesis. However, without direct documentation, any account of its discovery would be speculative.

Synthesis

While no specific discovery-related synthesis protocol for this exact molecule is available, a general and well-established method for synthesizing N-acylglycines can be proposed based on standard organic chemistry principles. This would typically involve the acylation of glycine with 3-methoxybenzoyl chloride.

Experimental Protocol: General Synthesis of N-(3-methoxybenzoyl)glycine

-

Dissolution: Glycine is dissolved in an aqueous basic solution, such as sodium hydroxide, to deprotonate the amino group, forming sodium glycinate.

-

Acylation: 3-methoxybenzoyl chloride, dissolved in a water-immiscible organic solvent, is added dropwise to the aqueous solution of sodium glycinate under vigorous stirring and cooling (e.g., in an ice bath). This is a variation of the Schotten-Baumann reaction.

-

Reaction: The reaction mixture is stirred for a period until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Acidification: The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the N-(3-methoxybenzoyl)glycine product.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent like ethanol/water.

Caption: Generalized workflow for the synthesis of N-(3-methoxybenzoyl)glycine.

Applications and Biological Activity

There is a lack of specific research on the biological activities or applications of this compound itself. However, the broader class of N-acyl amino acids has garnered interest in various fields. For instance, some N-acyl amino acids have been investigated for their potential as analgesics by targeting glycine transporters.[4] Additionally, derivatives of N-benzoylglycine (hippuric acid) are studied in various biochemical contexts. A structurally similar compound, 3-Methoxy-4-hydroxyhippuric acid, is a known metabolite of catechins from green tea.[5] These examples highlight the potential areas where this compound or its derivatives could be of interest, though no specific studies have been published to date.

This compound is a known chemical entity, yet it lacks a documented history of discovery and has not been the subject of significant, dedicated scientific investigation. While its synthesis can be readily achieved through standard chemical methods, its potential applications and biological activities remain unexplored in the available scientific literature. For researchers in drug discovery and chemical biology, this compound represents a largely uncharacterized molecule. Future studies could explore its biological effects, potentially drawing inspiration from the activities of other N-acyl amino acids.

References

There are no specific, authoritative references detailing the discovery and history of this compound. The following list includes sources for related compounds and general chemical information.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 57728-61-7 [chemicalbook.com]

- 4. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-4-hydroxyhippuric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine, is a derivative of the simplest amino acid, glycine. In this compound, the amino group of glycine is acylated with a 3-methoxybenzoyl group. Its structure, featuring an aromatic ring, an amide linkage, and a carboxylic acid moiety, suggests its potential for diverse biological activities and makes it an interesting candidate for further investigation in medicinal chemistry and drug discovery. The methoxy group, in particular, is a common functional group in many pharmaceuticals and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities based on structurally related compounds, and analytical methodologies for its characterization.

Chemical Properties

| Property | Value | Source |

| CAS Number | 57728-61-7 | N/A |

| Molecular Formula | C10H11NO4 | N/A |

| Molecular Weight | 209.20 g/mol | [3] |

| Synonyms | N-(3-methoxybenzoyl)glycine, 2-(3-methoxybenzamido)acetic acid | N/A |

Synthesis of this compound

The most common and well-established method for synthesizing N-acyl amino acids like this compound is the Schotten-Baumann reaction .[4][5][6] This reaction involves the acylation of an amine with an acid chloride in the presence of a base.

Schotten-Baumann Reaction Protocol

This protocol describes the synthesis of this compound from glycine and 3-methoxybenzoyl chloride.

Materials:

-

Glycine

-

3-Methoxybenzoyl chloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Dichloromethane or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

Step-by-Step Methodology:

-

Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide. The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct, which would otherwise protonate the unreacted amine and halt the reaction.[7]

-

Addition of Acyl Chloride: To the chilled and vigorously stirred glycine solution, add a solution of 3-methoxybenzoyl chloride in an organic solvent (e.g., dichloromethane) dropwise. The two-phase system allows the base in the aqueous phase to neutralize the generated acid, while the starting materials and product remain primarily in the organic phase.[6]

-

Reaction: Continue stirring the mixture vigorously for a specified period, typically a few hours, at a controlled temperature (e.g., room temperature or below).

-

Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with dilute HCl and then with water to remove any unreacted base and other aqueous impurities.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product. The primary side reaction to consider is the hydrolysis of the reactive 3-methoxybenzoyl chloride by water, which can be minimized by controlling the reaction conditions.[7]

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[7]

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

Other methods for the synthesis of N-acyl amino acids include:

-

Fatty Acid Ester Amidation: This method involves reacting a fatty acid methyl ester with an amino acid in the presence of a catalyst.[8]

-

Enzymatic Synthesis: The use of enzymes, such as lipases, offers a greener and more selective alternative to chemical synthesis.[9]

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited in the public domain, we can infer its potential activities based on its structural components and related compounds.

Inferred Biological Activities of this compound

| Potential Activity | Rationale based on Structural Analogs |

| Antibacterial | N-Benzoylglycine (hippuric acid) and its derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of substituents on the benzoyl ring can modulate this activity.[4] |

| Anti-inflammatory | The benzoyl moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation is needed to determine if this compound exhibits similar properties. |

| Metabolic Regulation | N-acylglycines are metabolites involved in various physiological and pathological processes. Hippuric acid, a structurally similar compound, is a known uremic toxin and a human blood serum metabolite.[10] Glycine conjugation is a significant pathway in the metabolism of aromatic acids.[11] |

Role of the Methoxy Group

The methoxy group (-OCH3) is a key functional group in many approved drugs.[2] Its presence in this compound can influence several properties:

-

Target Binding: The methoxy group can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing binding affinity.[1]

-

Physicochemical Properties: It can affect the molecule's solubility, lipophilicity, and electronic properties.[1]

-

Pharmacokinetics (ADME): The methoxy group can influence the absorption, distribution, metabolism, and excretion of the compound.[1]

Caption: Inferred biological relevance of this compound.

Analytical Methodologies

The characterization and quantification of this compound and other N-acylglycines are typically performed using advanced analytical techniques.

Chromatographic Methods Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for the analysis of N-acylglycines in biological matrices.[12][13][14]

Key Steps in the Analytical Workflow:

-

Sample Preparation: This may involve solid-phase extraction (SPE) to isolate the analyte from complex matrices like urine or plasma.[13]

-

Derivatization: In some cases, derivatization (e.g., with n-butanol) is performed to improve the chromatographic and mass spectrometric properties of the analyte.[13]

-

Chromatographic Separation: The derivatized or underivatized analyte is separated from other components in the sample using an appropriate HPLC or UPLC column and mobile phase gradient.

-

Mass Spectrometric Detection: The separated analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer, which provides high sensitivity and specificity for quantification.[13]

Caption: General workflow for the analysis of N-acylglycines.

Conclusion

This compound is a readily synthesizable N-acylated glycine derivative. While direct biological data is scarce, its structural similarity to other bioactive N-benzoylglycines suggests potential for further investigation, particularly in the areas of antibacterial and anti-inflammatory research. The presence of the methoxy group is a key feature that can be exploited to modulate its pharmacological profile. The well-established analytical techniques for N-acylglycines provide a solid foundation for its future study in various biological systems. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

References

- Jursic, B. S., & Neumann, D. M. (2001). A very efficient method for the preparation of N-acylamino acids from the corresponding acyl chloride and amino acid. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(4), 555-563.

- BenchChem. (2025).

- Google Patents. (n.d.). Preparation method and use of n-acyl acidic amino acid or salt thereof.

- Google Patents. (n.d.). Process for preparing n-acyl amino acid salts.

- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.).

- Tan, T. C., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300735.

- Shu, Y. Y., et al. (2012). Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese. Clinica Chimica Acta, 413(3-4), 449-455.

- International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis.

- Hobert, J. A., et al. (2016). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols in Human Genetics, 91, 17.25.1-17.25.12.

- ten Brink, H. J., et al. (2013). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Clinical Biochemistry, 46(15), 1463-1469.

- BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S.

- ResearchGate. (n.d.). Schotten-Baumann reaction to produce cocoyl glycine.

- American Chemical Society. (2023). Hippuric acid. American Chemical Society.

- Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia.

- Quora. (2020). What is the Schottan-Baumann reaction?. Quora.

- Rashed, M. S. (2001). Analysis of Organic Acids and Acylglycines for the Diagnosis of Related Inborn Errors of Metabolism by GC- and HPLC-MS. In Methods in Molecular Biology (pp. 335-349). Humana Press.

- Fu, S. C. J., et al. (1952). DIRECT ACYLATION OF α-AMINO ACIDS AND OF α-HYDROXY ACID DERIVATIVES. Journal of the American Chemical Society, 74(10), 2611-2613.

- PubChem. (n.d.). Hippuric Acid. PubChem.

- MedchemExpress.com. (n.d.). Hippuric acid (Benzoylglycine). MedchemExpress.com.

- Singh, J., et al. (2003). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 13(23), 4169-4172.

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.

- Smolecule. (2023). Buy N-(4-Methoxybenzyl)glycine. Smolecule.

- Böger, M., et al. (2024). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.).

- National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

- CymitQuimica. (n.d.). N-(3-methoxybenzoyl)glycine. CymitQuimica.

- BenchChem. (2025). Technical Support Center: Synthesis of N-(4-methoxybenzoyl)glycine. BenchChem.

- PubChem. (n.d.). N-(4-Hydroxy-3-methoxybenzoyl)glycine. PubChem.

- Wikipedia. (n.d.). 3-Methoxy-4-hydroxyhippuric acid. Wikipedia.

- Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (n.d.).

- Badenhorst, C. P. S., et al. (2014). A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. Drug Metabolism Reviews, 46(3), 343-353.

- Google Patents. (n.d.). Process for preparing glycine in high yield.

- NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST WebBook.

- National Institutes of Health. (n.d.). 4-Methyoxybenzoyl-N-glycine. PubChem.

- In, Y., et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science, 22(6), 379-382.

- National Institutes of Health. (2025). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. PubMed Central.

- CAS Common Chemistry. (n.d.). 5-Amino-2-methoxybenzoic acid. CAS Common Chemistry.

- National Institutes of Health. (n.d.). N-(4-Methoxybenzyl)glycine. PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methyoxybenzoyl-N-glycine | C10H11NO4 | CID 128847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpca.org [ijpca.org]

- 5. byjus.com [byjus.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hippuric Acid | C9H9NO3 | CID 464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Roadmap for Unveiling the Bioactive Potential of (3-Methoxy-benzoylamino)-acetic acid: A Technical Guide for Researchers

Abstract

(3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine, is a small molecule whose biological activities remain largely unexplored. Its chemical architecture, featuring an N-acylglycine backbone, suggests a potential for interaction with various biological targets. This technical guide provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate the potential research applications of this compound. Grounded in the known bioactivities of structurally related molecules, this document outlines a phased research plan, from initial in silico screening to robust in vitro validation. Detailed, field-proven protocols for key assays are provided to ensure experimental rigor and reproducibility. This guide is intended to serve as a foundational resource to unlock the therapeutic or research potential of this compound.

Introduction: The Scientific Rationale for Investigation

This compound (Figure 1) is a derivative of glycine and 3-methoxybenzoic acid. While direct biological data for this specific molecule is scarce, its structural components are present in numerous bioactive compounds, providing a strong rationale for its investigation.

-

The N-Acylglycine Core: N-acylglycines are a class of endogenous lipid signaling molecules with diverse physiological roles, including anti-inflammatory and analgesic effects.[1][2][3] They are recognized for their involvement in cellular signaling, energy homeostasis, and pain perception.[4] The presence of this core structure in this compound suggests a potential for similar biological activities.

-

The Methoxybenzoyl Moiety: The methoxybenzoyl group is a key feature in many pharmacologically active compounds. For instance, methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization, exhibiting significant anticancer activity.[5][6] Additionally, other methoxy-substituted compounds have shown promise in anticancer research.[7][8]

Figure 1: Chemical Structure of this compound

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | N-(3-methoxybenzoyl)glycine | 57728-61-7 | C10H11NO4 | 209.2 g/mol |

Given this background, we hypothesize that this compound may possess therapeutic potential in areas such as oncology, inflammation, and infectious diseases. This guide outlines a systematic approach to test these hypotheses.

A Phased Approach to Uncovering Bioactivity